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The intricate landscape of gene regulation is orchestrated by a symphony of molecular

machines, among which chromatin remodeling complexes play a pivotal role. These complexes

dynamically alter the structure of chromatin, the tightly packaged form of DNA in eukaryotic

cells, to control the accessibility of genetic information. The mammalian SWI/SNF

(Switch/Sucrose Non-Fermentable) family of chromatin remodelers, also known as BAF

(BRG1/BRM-associated factor) complexes, are key players in this process.[1][2] For years, the

canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes were the primary

focus of research. However, a distinct and non-canonical BAF (ncBAF) complex has emerged

as a critical regulator of gene expression with unique functions in development and disease.[1]

[3][4] This guide provides a comprehensive technical overview of the ncBAF complex, detailing

its core functions, subunit composition, and the experimental methodologies used to elucidate

its mechanisms.

Core Function: A Unique Regulator of Chromatin
Architecture
The fundamental role of the ncBAF complex is to modulate chromatin structure through ATP-

dependent nucleosome remodeling.[1][5] This process involves the repositioning, eviction, or

alteration of nucleosomes, the basic units of chromatin, thereby influencing the binding of

transcription factors and other regulatory proteins to DNA.[1][5] A defining characteristic of the
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ncBAF complex is its distinct genomic localization. Unlike its canonical counterparts, the ncBAF

complex is uniquely enriched at CTCF (CCCTC-binding factor) sites and gene promoters.[3][4]

CTCF is a key architectural protein involved in organizing the three-dimensional structure of the

genome, suggesting that ncBAF plays a specialized role in maintaining higher-order chromatin

organization and regulating gene expression at specific genomic loci.

Subunit Composition: Distinguishing ncBAF from
its Canonical Counterparts
The mammalian BAF complexes are large, multi-subunit assemblies with a modular

organization.[6] While sharing a core set of subunits, including an ATPase engine (either

SMARCA4/BRG1 or SMARCA2/BRM), the three major types of BAF complexes—cBAF, PBAF,

and ncBAF—are defined by the presence of unique, mutually exclusive subunits.[1][5] The

ncBAF complex is distinguished by the absence of several key cBAF and PBAF components

and the presence of its signature subunits: BRD9 and GLTSCR1 (or its paralog GLTSCR1L).[1]

[5]
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Complex
Core Subunits

(Shared)

Unique/Defining

Subunits

Key Distinguishing

Features

ncBAF

SMARCA4/2,

SMARCC1,

SMARCD1, ACTL6A,

SMARCB1 (often

absent in cancer

contexts where ncBAF

is essential)

BRD9, GLTSCR1/1L

Lacks ARID1A/B,

ARID2, PBRM1,

PHF10, DPF1/2/3,

and SMARCE1.[1][5]

cBAF

SMARCA4/2,

SMARCC1/2,

SMARCD1/2/3,

ACTL6A, SMARCB1,

SMARCE1

ARID1A/B, DPF1/2/3

Contains ARID1A or

ARID1B and members

of the DPF family.

PBAF

SMARCA4/2,

SMARCC1/2,

SMARCD1/2/3,

ACTL6A, SMARCB1,

SMARCE1

ARID2, PBRM1,

PHF10, BRD7

Contains ARID2,

PBRM1, and BRD7.[7]

Quantitative Insights into ncBAF Function
Quantitative analysis of the ncBAF complex's biochemical activities and its impact on gene

expression is crucial for a complete understanding of its function. While detailed kinetic and

affinity data are still emerging, several studies have provided valuable quantitative insights.
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Parameter Value/Observation
Experimental

Context
Reference

Gene Expression

Changes upon BRD9

Inhibition

Repression of myeloid

maturation factors and

tumor suppressor

genes.

Acute Myeloid

Leukemia (AML) cell

lines treated with a

BRD9 inhibitor.

[3]

Chromatin

Accessibility Changes

Reduced accessibility

at GATA, ETS, and

AP-1 motifs;

increased accessibility

at SNAIL, HIC, and

TP53 motifs upon

BRD9 inhibition.

ATAC-seq in AML cell

lines following BRD9

bromodomain

inhibition.

[3]

Protein Interactions of

BRD9 Splice Isoform

Augmented interaction

with core ncBAF

subunits (BICRA,

SMARCA4,

SMARCC1);

decreased binding of

auxiliary proteins

(SPEN, BRCA2,

CHD9).

Protein interactome

analysis of a BRD9

splice isoform in

Chronic Lymphocytic

Leukemia (CLL).

[8][9]

Molecular Interactions and Signaling Pathways
The ncBAF complex does not function in isolation; it is part of a complex network of interactions

that regulate gene expression. Its recruitment to specific genomic locations and its interplay

with other proteins are key to its function.
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Figure 1. Molecular interactions of the ncBAF complex.

The ncBAF complex is recruited to chromatin, in part, through its association with CTCF-bound

regions and promoters. The bromodomain of the BRD9 subunit is thought to play a role in

"reading" acetylated histone marks, which can contribute to the complex's localization and

activity. Once recruited, the ATPase activity of SMARCA4/2 remodels nucleosomes, creating a

more accessible chromatin environment that facilitates the binding of transcription factors and

the transcriptional machinery, ultimately leading to changes in the expression of target genes.
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Experimental Protocols for Studying the ncBAF
Complex
Elucidating the function of the ncBAF complex requires a combination of biochemical,

proteomic, and genomic approaches. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) for Identifying ncBAF
Protein Interactions
This technique is used to isolate the ncBAF complex and identify its interacting partners from

cell lysates.

Methodology:

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl

pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and

phosphatase inhibitors.

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce

non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to an ncBAF

subunit (e.g., anti-BRD9 or anti-GLTSCR1) overnight at 4°C with gentle rotation.

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and

incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-

specifically bound proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or

by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify

interacting partners.
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Figure 2. Co-immunoprecipitation workflow.

Chromatin Immunoprecipitation sequencing (ChIP-seq)
for Mapping ncBAF Genomic Occupancy
ChIP-seq is a powerful technique to identify the genome-wide binding sites of ncBAF subunits.

Methodology:
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to

generate fragments of 200-600 bp.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against an ncBAF

subunit (e.g., anti-BRD9).

Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin

complexes.

Washing: Wash the beads to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by heating.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify regions of enrichment.
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Figure 3. ChIP-seq experimental workflow.
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Assay for Transposase-Accessible Chromatin with
sequencing (ATAC-seq) to Profile Chromatin
Accessibility
ATAC-seq is used to assess genome-wide chromatin accessibility changes resulting from

ncBAF activity.

Methodology:

Cell Preparation: Harvest a small number of cells (e.g., 50,000) and lyse them to isolate

nuclei.

Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with

sequencing adapters. The transposase will cut and ligate adapters into accessible regions of

the genome.

DNA Purification: Purify the tagmented DNA fragments.

PCR Amplification: Amplify the tagmented DNA using PCR to add sequencing indices and

generate a sequencing library.

Library Purification and Sequencing: Purify the PCR library and perform high-throughput

sequencing.

Data Analysis: Align the sequencing reads to the reference genome. The density of reads in

a particular region corresponds to the level of chromatin accessibility.
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Figure 4. ATAC-seq experimental workflow.

The ncBAF Complex in Disease and as a
Therapeutic Target
The critical role of the ncBAF complex in gene regulation makes its dysregulation a contributing

factor to various diseases, most notably cancer.[10] A fascinating concept that has emerged is
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that of "synthetic lethality." In certain cancers, such as synovial sarcoma and malignant

rhabdoid tumors, the cBAF complex is perturbed due to mutations or loss of specific subunits

(e.g., SMARCB1).[3][4] In these contexts, the cancer cells become dependent on the remaining

ncBAF complex for their survival and proliferation.[3][4] This dependency creates a therapeutic

window, where inhibiting the ncBAF complex can selectively kill cancer cells while sparing

normal cells that have a functional cBAF complex.

The subunits unique to the ncBAF complex, particularly BRD9, have become attractive targets

for drug development.[3] Small molecule inhibitors and degraders of BRD9 have shown

promise in preclinical models of cBAF-mutant cancers, highlighting the therapeutic potential of

targeting the ncBAF complex.[3][4]

Conclusion
The ncBAF complex represents a specialized branch of the BAF family of chromatin

remodelers with distinct subunit composition, genomic localization, and regulatory functions. Its

unique role in maintaining gene expression, particularly in the context of cBAF-deficient

cancers, has positioned it as a significant target for novel cancer therapies. The continued

application of advanced genomic and proteomic techniques will undoubtedly unravel further

intricacies of ncBAF function, paving the way for the development of targeted therapeutics for a

range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://portlandpress.com/biochemsoctrans/article/49/4/1489/229650/The-BAF-chromatin-remodeling-complexes-structure
https://www.broadinstitute.org/news/understanding-architecture-cancer-linked-baf-protein-complexes-provides-insight-disease
https://www.broadinstitute.org/news/understanding-architecture-cancer-linked-baf-protein-complexes-provides-insight-disease
https://www.researchgate.net/figure/Cryo-EM-structure-of-human-BAF-bound-to-NCP-A-Schematic-architecture-of-BAF-complex_fig1_338949093
https://pubmed.ncbi.nlm.nih.gov/39261602/
https://pubmed.ncbi.nlm.nih.gov/39261602/
https://pubmed.ncbi.nlm.nih.gov/39261602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11518989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11518989/
https://pubmed.ncbi.nlm.nih.gov/39732119/
https://pubmed.ncbi.nlm.nih.gov/39732119/
https://www.benchchem.com/product/b15620759#understanding-the-function-of-the-ncbaf-complex
https://www.benchchem.com/product/b15620759#understanding-the-function-of-the-ncbaf-complex
https://www.benchchem.com/product/b15620759#understanding-the-function-of-the-ncbaf-complex
https://www.benchchem.com/product/b15620759#understanding-the-function-of-the-ncbaf-complex
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

